Cyclocymopol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62008-15-5 |
|---|---|
Molecular Formula |
C16H20Br2O2 |
Molecular Weight |
404.14 g/mol |
IUPAC Name |
2-bromo-5-[[(1S,3R)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]methyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H20Br2O2/c1-9-4-5-15(18)16(2,3)11(9)6-10-7-14(20)12(17)8-13(10)19/h7-8,11,15,19-20H,1,4-6H2,2-3H3/t11-,15+/m0/s1 |
InChI Key |
OVQUXMIHRFSOJM-XHDPSFHLSA-N |
Isomeric SMILES |
CC1([C@@H](CCC(=C)[C@@H]1CC2=CC(=C(C=C2O)Br)O)Br)C |
Canonical SMILES |
CC1(C(CCC(=C)C1CC2=CC(=C(C=C2O)Br)O)Br)C |
Origin of Product |
United States |
Isolation and Structural Elucidation of Cyclocymopol
Advanced Purification Methodologies
The initial extraction of cyclocymopol from its source, the green calcareous alga Cymopolia barbata, yields a complex mixture of related compounds and other metabolites. rsc.org To isolate this compound in its pure form, a series of sophisticated purification steps are necessary.
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. journalagent.com This process involves a stationary phase and a mobile phase, where the differential partitioning of compounds between these two phases leads to their separation. ijpsjournal.comslideshare.net
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of peptides and other complex organic molecules. peptide.comresearchgate.net It utilizes high pressure to pass the solvent (mobile phase) through a column packed with a stationary phase, leading to high-resolution separations. journalagent.com For the isolation of this compound, preparative and semi-preparative HPLC are employed. peptide.com These techniques are capable of handling larger sample loads compared to analytical HPLC, making them suitable for obtaining sufficient quantities of the pure compound for further analysis. harvardapparatus.com The choice of solvents, typically a mixture of water and an organic solvent like acetonitrile (B52724), and the gradient of the mobile phase are optimized to achieve the best separation of this compound from its closely related analogs. peptide.com In some cases, a combination of normal-phase and reversed-phase HPLC methods can be used to effectively separate and purify metabolites from a crude extract. nih.gov
Column chromatography is a classic and widely used method for purifying compounds from a mixture. chemistryviews.orgorgchemboulder.com It operates on the principle of differential adsorption of compounds to a solid stationary phase, typically silica (B1680970) gel or alumina, packed into a glass column. pitt.edusavemyexams.com A solvent or a mixture of solvents (the eluent) is passed through the column, and the separated components are collected in fractions as they elute. orgchemboulder.com The polarity of the solvents is often varied to effectively separate compounds with different polarities. orgchemboulder.com
Flash chromatography is an advancement of traditional column chromatography that uses pressure to speed up the flow of the eluent through the column, significantly reducing the separation time. orgchemboulder.com Preparative thin-layer chromatography (TLC) has also been utilized in the purification of this compound, where the crude product is applied as a band onto a TLC plate and developed, after which the separated band corresponding to this compound is scraped off and the compound is extracted. tandfonline.com
Table 1: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |
| Preparative HPLC | C18 silica gel (Reversed-Phase) | Gradient of water and acetonitrile | Partitioning based on polarity |
| Column Chromatography | Silica gel or Alumina (Normal-Phase) | Hexane, Ethyl acetate (B1210297), and mixtures thereof | Adsorption based on polarity |
| Flash Chromatography | Silica gel or Alumina (Normal-Phase) | Hexane, Ethyl acetate, and mixtures thereof | Pressurized adsorption chromatography |
| Preparative TLC | Silica gel coated on a glass plate | Various solvent systems | Differential migration on a planar surface |
Crystallization and Recrystallization Processes for Compound Purity
Crystallization is a crucial technique for obtaining highly pure solid compounds. After chromatographic purification, the fractions containing this compound can be subjected to crystallization. This process involves dissolving the compound in a suitable solvent and allowing it to slowly form crystals as the solution cools or the solvent evaporates. Impurities are typically excluded from the growing crystal lattice, resulting in a significant increase in purity. Recrystallization, the process of dissolving the crystals and crystallizing them again, can be performed to further enhance the purity of the compound. researchgate.net The formation of a crystalline solid is often a prerequisite for X-ray crystallographic analysis. nih.gov
Affinity-Based Purification Approaches (if applicable)
Currently, there is no specific information available in the reviewed literature detailing the use of affinity-based purification approaches for the isolation of this compound. This technique, which relies on the specific binding interaction between the target molecule and a ligand immobilized on a stationary phase, is more commonly employed for the purification of biomolecules like proteins and peptides.
Structural Elucidation Techniques
Once a pure sample of this compound is obtained, a variety of spectroscopic techniques are employed to determine its molecular structure. uni-hamburg.describd.comnumberanalytics.com
The primary methods used for the structural elucidation of this compound and its derivatives include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. rsc.orgox.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for piecing together the structure of complex natural products. nih.govnih.gov The ¹H NMR spectrum of synthetic (±)-cyclocymopol has been shown to be nearly identical to that of the natural material. tandfonline.com
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a compound. msu.edu High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. tandfonline.com Different ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be used to generate ions for analysis. mdpi.comchromatographyonline.com
X-ray Crystallography : This technique provides the most definitive three-dimensional structure of a molecule. wikipedia.org It requires a single crystal of the compound, and by analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the molecule can be determined. nih.govuq.edu.au The structure and absolute stereochemistry of this compound monomethyl ether acetate were established by X-ray crystallography. rsc.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.com
By combining the data from these techniques, scientists were able to conclusively determine the intricate cyclic structure and stereochemistry of this compound. researchgate.net
Table 2: Spectroscopic Data for this compound
| Technique | Key Findings | Reference |
| ¹H NMR | Provided detailed information on the proton environments, confirming the presence of specific structural motifs. | tandfonline.com |
| HR-MS | Determined the exact molecular formula (C₁₆H₂₀Br₂O₂). | tandfonline.com |
| IR Spectroscopy | Indicated the presence of hydroxyl (-OH) groups. | tandfonline.com |
| X-ray Crystallography | Established the absolute stereochemistry of a derivative, this compound monomethyl ether acetate. | rsc.org |
Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the structure of new chemical entities. For this compound, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, have been employed to piece together its molecular puzzle.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been crucial in establishing its connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that have been assigned to the various protons in the molecule. Key reported chemical shifts for natural this compound in deuterochloroform (CDCl₃) as the solvent include signals for two singlet methyl groups at approximately 1.01 and 1.24 ppm. A complex multiplet observed between 2.0 and 2.5 ppm corresponds to five protons of the cyclohexane (B81311) ring. Two broad singlets appearing at around 2.86 ppm are assigned to the benzylic protons. A multiplet between 4.12 and 4.35 ppm is attributed to the proton on the carbon bearing a bromine atom. Two broad singlets at 4.71 and 4.86 ppm are characteristic of the exocyclic methylene (B1212753) protons. Finally, two singlets at 6.78 and 6.84 ppm represent the aromatic protons on the hydroquinone (B1673460) ring. tandfonline.com
¹³C NMR Spectroscopy: While detailed ¹³C NMR data for this compound is less commonly published in introductory sources, it provides essential information on the number and types of carbon atoms (methyl, methylene, methine, and quaternary). This data complements the ¹H NMR data to build a complete picture of the carbon skeleton.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be instrumental in confirming the connectivity of protons and their corresponding carbons, solidifying the structural assignment of this compound.
Table 1: ¹H NMR Spectroscopic Data for Natural this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.01 | s | 3H | Methyl group |
| 1.24 | s | 3H | Methyl group |
| 2.0-2.5 | m | 5H | Cyclohexane ring protons |
| 2.86 | br d | 2H | Benzylic protons |
| 4.12-4.35 | m | 1H | CH-Br |
| 4.71 | br s | 1H | Exocyclic methylene proton |
| 4.86 | br s | 1H | Exocyclic methylene proton |
| 6.78 | s | 1H | Aromatic proton |
| 6.84 | s | 1H | Aromatic proton |
Data obtained in CDCl₃. s = singlet, d = doublet, m = multiplet, br = broad. tandfonline.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uobabylon.edu.iqbu.edu.eg High-Resolution Mass Spectrometry (HRMS) is particularly crucial for establishing the precise molecular formula. bu.edu.eg
For this compound, HRMS analysis yielded a molecular ion peak (M+) at an m/z value of 401.9829. tandfonline.com This experimentally determined mass corresponds to the calculated exact mass for the molecular formula C₁₆H₂₀Br₂O₂, confirming the elemental composition of the molecule. tandfonline.com The presence of two bromine atoms is evident from the characteristic isotopic pattern in the mass spectrum.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound shows several key absorption bands that are indicative of its structure.
A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups in the hydroquinone ring. tandfonline.com Bands in the region of 3080, 2970, and 2940 cm⁻¹ are attributed to C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. The presence of the aromatic ring is further supported by absorptions around 1600 and 1500 cm⁻¹. An absorption at 1650 cm⁻¹ can be assigned to the C=C stretching of the exocyclic double bond. tandfonline.com
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 | O-H (hydroxyl) |
| 3080 | C-H (aromatic) |
| 2970, 2940 | C-H (aliphatic) |
| 1650 | C=C (alkene) |
| 1600, 1500 | C=C (aromatic) |
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods are excellent for determining the planar structure and connectivity of a molecule, they often cannot establish the absolute three-dimensional arrangement of atoms in space, known as stereochemistry. numberanalytics.com For chiral molecules like this compound, X-ray crystallography is the definitive method for determining the absolute configuration of its stereocenters. nih.govresearchgate.net
The structure and absolute stereochemistry of a closely related derivative, this compound monomethyl ether acetate, were successfully determined by X-ray crystallography. rsc.org This analysis unequivocally established the spatial orientation of the atoms, providing the final piece of the structural puzzle. By chemical correlation, the absolute stereochemistry of this compound itself was also confirmed. tandfonline.com This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound to generate a detailed three-dimensional map of electron density, revealing the precise arrangement of each atom. numberanalytics.comnih.gov
Chemical Synthesis and Structural Modifications of Cyclocymopol
Total Synthesis Approaches to Cyclocymopol and Related Compounds
The laboratory synthesis of this compound, a brominated monocyclic monoterpene hydroquinone (B1673460), has been a subject of scientific investigation, leading to the development of various synthetic strategies. These approaches have not only provided access to the natural product for further study but have also shed light on key chemical transformations and synthetic challenges.
Rational Design of Synthetic Routes
The total synthesis of (±)-cyclocymopol was first reported by Tanaka et al. in 1990. tandfonline.com The design of their synthetic route was biomimetic, meaning it sought to mimic the likely biosynthetic pathway of the natural product in the alga Cymopolia barbata. tandfonline.com The core strategy hinged on two pivotal steps: the monogeranylation of a protected bromohydroquinone (B146026) derivative followed by a brominative cyclization to construct the characteristic cyclic ether and install the second bromine atom. tandfonline.com
Initial strategies considered the use of a bismethoxymethyl (MOM) ether of 2,5-dibromohydroquinone (B82636) as the starting material. The rationale was based on the anticipated ease of deprotection at a later stage in the synthesis. tandfonline.com However, this choice of protecting group led to unforeseen complications, highlighting a critical aspect of rational synthetic design: the profound influence of protecting groups on the outcome of key reactions. tandfonline.com A revised and ultimately successful route employed a dimethyl ether as the protecting group, which proved more amenable to the planned brominative cyclization. tandfonline.com
Key Synthetic Intermediates and Reaction Pathways
The successful synthesis of (±)-cyclocymopol involved several key intermediates and reaction pathways. tandfonline.com The synthesis commenced with the protection of 2,5-dibromohydroquinone as its dimethyl ether. This starting material then underwent monogeranylation to yield cymopol (B14159679) dimethyl ether. tandfonline.com
The crucial step in the synthesis was the brominative cyclization of cymopol dimethyl ether. tandfonline.com This reaction was accomplished using 2,4,4,6-tetrabromocyclohexadienone, which served as the bromine source and induced the cyclization of the geranyl side chain onto the aromatic ring. tandfonline.com This reaction successfully formed the desired this compound dimethyl ether. tandfonline.com
The final steps of the synthesis involved the demethylation of this compound dimethyl ether to unmask the hydroquinone moiety. This was achieved through a two-step process: oxidative demethylation using either ceric ammonium (B1175870) nitrate (B79036) or silver dipicolinate, followed by reduction of the resulting benzoquinone with sodium hydrosulfite to afford (±)-cyclocymopol. tandfonline.com
An alternative, though less successful, pathway was explored using cymopol bismethoxymethyl ether as the intermediate. While the monogeranylation of the corresponding protected hydroquinone proceeded as planned, the subsequent brominative cyclization with 2,4,4,6-tetrabromocyclohexadienone did not yield the desired product. Instead, it resulted in the formation of an undesired tricyclic compound, demonstrating how a seemingly minor change in the protecting group strategy can dramatically alter the reaction course. tandfonline.com
Stereoselective Synthesis Methodologies
While the initial total synthesis of this compound produced a racemic mixture (a 50:50 mixture of both enantiomers), significant advancements have been made in the field of stereoselective synthesis, particularly for the broader class of brominated chamigrene sesquiterpenes to which this compound belongs. nih.gov These methodologies aim to control the three-dimensional arrangement of atoms during the reaction, yielding a single enantiomer of the target molecule.
A general enantioselective strategy for accessing brominated chamigrenes has been developed, which relies on a stereospecific bromopolyene cyclization. nih.gov This approach is initiated by the solvolysis of an enantioenriched vicinal bromochloride, a starting material where the desired stereochemistry is already installed. nih.gov This method has been successfully applied to the enantioselective synthesis of several related natural products, including (−)-α- and (−)-ent-β-bromochamigrene, (−)-dactylone, and (+)-aplydactone. nih.govacs.org Although the specific application of this methodology to the total synthesis of a single enantiomer of this compound has not been detailed, it represents a powerful and relevant approach for achieving stereoselectivity in this class of compounds. The key to this strategy is the creation of a chiral substrate that directs the subsequent cyclization to proceed in a stereocontrolled manner. nih.gov
Derivatization and Analog Synthesis
Beyond the total synthesis of the natural product itself, researchers have focused on the synthesis of derivatives and analogs of this compound. This work is driven by the desire to understand the structure-activity relationships (SAR) of the molecule and to develop new compounds with potentially improved or novel biological activities.
Synthesis of this compound Monomethyl Ether Diastereomers
A significant area of research has been the synthesis of analogs based on this compound monomethyl ether. This natural product, which exists as diastereoisomers, served as a lead structure for the development of a novel class of nonsteroidal progesterone (B1679170) receptor (PR) antagonists. walisongo.ac.idresearchgate.net
In a notable study, a series of analogs of this compound monomethyl ether were synthesized to investigate their potential as PR antagonists. walisongo.ac.id This research was spurred by the observation that the natural product itself exhibited weak activity against the progesterone receptor in random screening. walisongo.ac.idresearchgate.net By systematically modifying the core structure of this compound monomethyl ether, researchers were able to develop analogs with improved in vitro activity. walisongo.ac.id This work demonstrated that the this compound scaffold could be chemically modified to produce compounds with potent and selective biological activity, highlighting the value of natural products as starting points for drug discovery programs. walisongo.ac.id
Generation of Chemically Modified Analogs for Enhanced Biological Activity
The core structure of this compound and its derivatives, such as this compound monomethyl ether, has served as a foundation for the development of novel, chemically modified analogs with the aim of discovering enhanced or new biological activities. researchgate.netcapes.gov.br These synthetic endeavors often involve structure-activity relationship (SAR) studies to design molecules with improved drug-like properties. illinoisstate.edu
One area of focus has been the synthesis of nonsteroidal progesterone receptor antagonists based on the this compound monomethyl ether scaffold. researchgate.netcapes.gov.br This research highlights the potential of the this compound framework in developing compounds that can modulate hormonal pathways. The generation of a series of analogs and subsequent biological testing allows for the identification of key structural features responsible for the observed activity. illinoisstate.edu
Furthermore, the synthesis of derivatives containing a cyclopropane (B1198618) ring has been explored to evaluate their antimicrobial properties. mdpi.com By introducing different aryl and amide groups to a cyclopropane-containing structure, researchers have created a library of compounds for in vitro testing against various bacteria and fungi. mdpi.com This approach of creating diverse analogs provides insight into the structural requirements for antimicrobial efficacy. beilstein-journals.orgrsc.org For instance, certain synthesized amide derivatives with a cyclopropane moiety have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com
The modification of the this compound structure extends to the synthesis of novel inhibitors of enzymes like apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair pathways. nih.gov By creating analogs of a lead compound, researchers have developed potent APE1 inhibitors that can enhance the efficacy of certain anticancer agents. nih.gov These studies underscore the versatility of using a core natural product structure as a template for generating medicinally relevant compounds.
Table 1: Examples of Chemically Modified Analogs and their Studied Biological Activities
| Core Structure/Analog Type | Modification Strategy | Target Biological Activity |
|---|---|---|
| This compound Monomethyl Ether | Synthesis of nonsteroidal derivatives | Progesterone receptor antagonism |
| Cyclopropane-containing Amides | Introduction of various aryl and amide groups | Antibacterial and antifungal |
| Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibitor Analogs | Focused medicinal chemistry around a novel inhibitor | Potentiation of anticancer agents |
Bromination and Other Halogenation Studies
A key step in the synthesis of this compound is the brominative cyclization of a geranyl-substituted hydroquinone derivative. oup.comtandfonline.com This reaction mimics the proposed biosynthetic pathway of the natural product. The choice of brominating agent and the nature of the protecting groups on the hydroquinone are crucial for the success of this cyclization.
In one synthetic approach, cymopol dimethyl ether was treated with 2,4,4,6-tetrabromocyclohexadienone to yield this compound dimethyl ether. oup.comtandfonline.com This intermediate was then demethylated to afford (±)-cyclocymopol. oup.comtandfonline.com The use of 2,4,4,6-tetrabromocyclohexadienone as the brominating agent proved effective in inducing the desired cyclization. oup.comtandfonline.com Other reagents like N-bromosuccinimide (NBS) have also been considered for such transformations. scispace.com
The mechanism of this type of reaction is believed to involve the formation of a bromonium ion from the alkene, which is then attacked by the electron-rich aromatic ring to form the cyclic structure. youtube.comleah4sci.com The stereochemistry of the final product is influenced by the geometry of the starting polyene and the conditions of the cyclization.
It is noteworthy that the choice of protecting groups on the hydroquinone moiety significantly impacts the outcome of the brominative cyclization. When cymopol bismethoxymethyl ether was subjected to the same reaction conditions, it led to the formation of an undesired tricyclic compound instead of the desired this compound derivative. oup.comtandfonline.com This highlights the sensitivity of the reaction to the electronic and steric properties of the substrate.
Table 2: Reagents in Bromination Studies of this compound Precursors
| Precursor | Brominating Agent | Product | Outcome |
|---|---|---|---|
| Cymopol dimethyl ether | 2,4,4,6-tetrabromocyclohexadienone | This compound dimethyl ether | Successful cyclization oup.comtandfonline.com |
| Cymopol bismethoxymethyl ether | 2,4,4,6-tetrabromocyclohexadienone | Undesired tricyclic compound | Unsuccessful cyclization oup.comtandfonline.com |
Functional Group Interconversions and Protective Strategies in Synthesis
Functional group interconversions and the use of protecting groups are fundamental strategies in the total synthesis of complex natural products like this compound. ic.ac.ukimperial.ac.uksolubilityofthings.com These techniques are essential for managing the reactivity of different functional groups within the molecule and for achieving the desired chemical transformations in a selective manner. ic.ac.ukimperial.ac.uksolubilityofthings.com
In the synthesis of (±)-cyclocymopol, a key functional group interconversion is the demethylation of this compound dimethyl ether to yield the final product. oup.comtandfonline.com This was achieved through a two-step process involving oxidative demethylation followed by reduction. oup.comtandfonline.com Reagents such as ceric ammonium nitrate or silver dipicolinate were used for the oxidative step, and the resulting benzoquinone was then reduced with sodium hydrosulfite to give (±)-cyclocymopol. oup.comtandfonline.com
The choice of protecting groups for the hydroquinone hydroxyls is a critical aspect of the synthetic strategy. In the reported synthesis, both methoxymethyl (MOM) ethers and methyl ethers were investigated. oup.comtandfonline.com The bismethoxymethyl ether of 2,5-dibromohydroquinone was initially used as a starting material. tandfonline.com However, as mentioned earlier, the MOM-protected precursor led to an undesired tricyclic product upon brominative cyclization. oup.comtandfonline.com
In contrast, the use of methyl ethers as protecting groups proved to be more successful. oup.comtandfonline.com Monogeranylation of 2,5-dibromohydroquinone dimethyl ether provided the precursor for the key cyclization step. tandfonline.com The methyl groups were stable under the bromination conditions and could be selectively removed at a later stage of the synthesis to furnish the free hydroquinone. oup.comtandfonline.com This demonstrates the importance of selecting appropriate protecting groups that are compatible with subsequent reaction conditions and can be cleaved without affecting other parts of the molecule. ic.ac.uk
The conversion of one functional group to another, such as the transformation of an alcohol to a leaving group for substitution reactions, is a common tactic in organic synthesis. vanderbilt.edu While not explicitly detailed in the provided context for this compound's synthesis beyond the core steps, the assembly of the geranyl side chain would invariably rely on such standard functional group interconversions.
Pharmacological Activities and Molecular Mechanisms in Pre Clinical Models
Anti-Inflammatory Modulations
Cellular Pathway Interventions
No research data is currently available to demonstrate that Cyclocymopol activates the Nrf2 signaling pathway in macrophages or fibroblasts.
There are no studies available that have investigated or established the inhibitory effect of this compound on phospholipase A2 activity.
Responses in In Vivo Animal Models
There is no scientific evidence to suggest that this compound attenuates neutrophil migration in zebrafish models of inflammation.
No studies have been published that examine the potential of this compound to ameliorate inflammatory bowel disease in murine colitis models.
Antioxidant Properties
Direct and specific studies on the antioxidant capabilities of this compound are not extensively documented in scientific literature. However, the chemical family to which this compound belongs and the biological context of its natural source provide pertinent insights into its potential antioxidant functions.
While data on this compound is limited, research on other metabolites from the green alga Cymopolia barbata offers valuable perspective. Notably, the related compound cymopol (B14159679), also isolated from Cymopolia barbata, has demonstrated significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, with a reported IC50 value of 4.0 μM. mdpi.com This suggests that the shared chemical scaffold may endow this compound with similar free radical neutralizing potential. Further investigations have shown that various extracts of Cymopolia barbata possess antioxidant properties, indicating that the chemical constituents of this alga, as a whole, contribute to the mitigation of oxidative stress. nih.govulpgc.es
The capacity of this compound to directly influence the cellular antioxidant status has not been explicitly determined. However, studies on cymopol and related compounds from Cymopolia barbata have shown that they can act as activators of the transcription factor Nrf2-mediated antioxidant response, which in turn enhances the cellular antioxidant status. nih.gov This mechanism, observed in structurally similar molecules, suggests a plausible pathway by which this compound could contribute to cellular protection against oxidative damage. Further research is necessary to confirm if this compound itself can modulate cellular antioxidant enzymatic pathways and non-enzymatic antioxidant levels.
Endocrine Receptor Ligand Activity
The interaction of this compound with nuclear hormone receptors, specifically the progesterone (B1679170) receptor, has been a significant area of research, revealing complex and stereochemically dependent activities.
This compound and its derivatives have been identified as novel nonsteroidal modulators of the human progesterone receptor (hPR). mdpi.com These compounds exhibit a high degree of selectivity for the progesterone receptor, with no functional activity reported on the glucocorticoid receptor. mdpi.comdntb.gov.ua
Research has revealed that diastereomers of this compound monomethyl ether possess opposing pharmacological activities on the hPR. mdpi.com In a co-transfection assay, these diastereomers demonstrated both agonistic and antagonistic effects on progesterone-stimulated reporter gene expression. mdpi.com
The agonistic diastereomer showed an efficacy comparable to that of progesterone itself. mdpi.com Conversely, the antagonistic diastereomer was effective in blocking the expression of alkaline phosphatase in the human breast cancer cell line T-47D, an effect that is typically stimulated by progesterone. mdpi.com This antagonistic action was observed against both progesterone and the agonistic this compound monomethyl ether diastereomer. mdpi.com Both diastereomers were also found to displace [3H]progesterone from baculovirus-expressed hPR, confirming their interaction with the receptor's binding site. mdpi.com
Pharmacological Activity of this compound Monomethyl Ether Diastereomers on hPR
| Compound | Activity | Assay | Value |
|---|---|---|---|
| (3S)-cyclocymopol monomethyl ether (LG100128) | Agonist | Co-transfection | EC50: 35 ± 2 nM |
| (3R)-cyclocymopol monomethyl ether (LG100127) | Antagonist | Co-transfection | IC50: 549 ± 55 nM |
The differential agonistic and antagonistic activities of the this compound monomethyl ether diastereomers are rooted in their stereochemistry. mdpi.com The (3S)-cyclocymopol monomethyl ether (LG100128) acts as an agonist of the hPR, while the (3R)-cyclocymopol monomethyl ether (LG100127) functions as an antagonist. mdpi.com This demonstrates that the specific spatial arrangement of the atoms at the chiral center is a critical determinant of the compound's interaction with the progesterone receptor and its subsequent effect on receptor function. Molecular modeling studies on this compound monomethyl ether derivatives have further underscored the importance of molecular topology and steric factors in their binding affinity to the progesterone receptor. ulpgc.es
Androgen Receptor (AR) Interactions
Pre-clinical data regarding the direct interaction of this compound with androgen receptors (AR) are not available in the current scientific literature. Investigations into its potential binding affinity, agonistic, or antagonistic effects on AR have not been reported.
Receptor Selectivity Profiles
Comprehensive receptor selectivity profiles for this compound are not currently documented. Studies detailing its binding affinity and functional activity across a broad range of biological receptors to determine its selectivity are yet to be published.
Antiproliferative and Chemopreventive Investigations
Cellular Cytotoxicity in Various Malignancy Models (e.g., Human Cancer Cell Lines)
This compound, also referred to in some studies as PBQ1, has been isolated from the marine algae Cymopolia barbata and evaluated for its cytotoxic potential. researchgate.net In a study assessing its effect on various cell lines, this compound did not demonstrate significant cytotoxic impact on HT29 colon cancer cells or on normal colon cells (CCD18 Co). researchgate.net
In the same study, a closely related compound, referred to as PBQ2, which differs by a hydroxyl group, showed selective cytotoxicity against the HT29 colon cancer cell line with an IC50 value of 19.82 ± 0.46 μM. researchgate.net This was comparable to the chemotherapeutic drug fluorouracil (IC50, 23.50 ± 1.12 μM). researchgate.net Notably, the cytotoxicity of PBQ2 towards normal colon cells was significantly lower, with an IC50 of 55.65 ± 3.28 μM. researchgate.net
| Compound | Cell Line | Cell Type | IC50 (μM) |
|---|---|---|---|
| This compound (PBQ1) | HT29 | Colon Cancer | No Impact |
| This compound (PBQ1) | CCD18 Co | Normal Colon | No Impact |
| PBQ2 | HT29 | Colon Cancer | 19.82 ± 0.46 |
| PBQ2 | CCD18 Co | Normal Colon | 55.65 ± 3.28 |
| Fluorouracil (Control) | HT29 | Colon Cancer | 23.50 ± 1.12 |
| Fluorouracil (Control) | CCD18 Co | Normal Colon | 55.51 ± 3.71 |
Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)
This compound (PBQ1) has demonstrated potent inhibitory activity against cytochrome P450 enzymes CYP1A1 and CYP1B1. researchgate.net These enzymes are involved in the metabolic activation of procarcinogens. The inhibition of CYP1 enzymes is a key mechanism in cancer chemoprevention. researchgate.net
In enzymatic assays, this compound potently inhibited the activity of CYP1A1 with an IC50 value of 0.39 ± 0.05 μM. researchgate.net The related compound PBQ2 also inhibited CYP1A1 with an IC50 of 0.93 ± 0.26 μM and was a potent inhibitor of CYP1B1, with an IC50 of 0.14 ± 0.04 μM. researchgate.net
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| This compound (PBQ1) | CYP1A1 | 0.39 ± 0.05 |
| This compound (PBQ1) | CYP1B1 | Data Not Reported |
| PBQ2 | CYP1A1 | 0.93 ± 0.26 |
| PBQ2 | CYP1B1 | 0.14 ± 0.04 |
Anti-Mutagenic Effects
Extracts from the marine algae Cymopolia barbata, the natural source of this compound, have shown antimutagenic properties. researchgate.net Further research has identified the class of compounds known as cymopols, to which this compound belongs, as major contributors to these antimutagenic effects. Specific mechanistic studies or quantitative data on the anti-mutagenic activity of isolated this compound are not detailed in the available literature.
Antimicrobial Properties
While crude extracts from Cymopolia barbata have been reported to possess antimicrobial properties, specific studies on the antimicrobial spectrum and potency of isolated this compound against various bacterial or fungal strains have not been found in the reviewed scientific literature. researchgate.net
Antibacterial Spectrum and Efficacy
Extracts of Cymopolia barbata have demonstrated notable antibacterial properties. These properties are linked to the presence of prenylated bromohydroquinones, including this compound. Studies have indicated that these compounds contribute to the broad-spectrum antibiotic activity observed in purified extracts of the alga. The lipophilic nature of these molecules allows them to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. While specific minimum inhibitory concentration (MIC) data for purified this compound against a wide range of bacterial pathogens is not extensively documented in publicly available literature, the activity of the extracts suggests a potential efficacy against various Gram-positive and Gram-negative bacteria. Further research is required to isolate and evaluate the specific antibacterial spectrum and potency of this compound.
Antifungal Activity Against Fungal Pathogens
Similar to its antibacterial properties, the antifungal activity of Cymopolia barbata is attributed to its rich content of cymopols. Extracts from this marine alga have shown promise in inhibiting the growth of various fungal pathogens. The proposed mechanism of action for these brominated hydroquinones involves the disruption of fungal cell membranes and interference with essential enzymatic processes. Although detailed studies on the specific antifungal spectrum of purified this compound are scarce, the general antifungal efficacy of the algal extracts suggests its potential as a natural antifungal agent. The lipophilicity and the presence of the bromine atom in the structure of this compound are thought to be crucial for its biological activity.
Ecological Defensive Roles (e.g., Anti-feeding Activity)
The production of specialized metabolites like this compound in marine organisms is often an evolutionary adaptation for survival. In the marine environment, these compounds play crucial roles in mediating interactions between organisms.
Structure Activity Relationship Sar and Computational Studies
Qualitative Structure-Activity Relationship (SAR) Analysis
Qualitative SAR analysis focuses on the relationship between a molecule's two-dimensional structure and its biological activity, identifying key functional groups and structural motifs that govern its potency and pharmacological profile. dotmatics.commonash.eduresearchgate.netashp.org
Research has identified cyclocymopol derivatives as novel nonsteroidal pharmacophores for the human progesterone (B1679170) receptor (hPR). nih.gov The core structure, a brominated monocyclic monoterpene hydroquinone (B1673460), is fundamental to its activity. tandfonline.com The interaction with the hPR is specific, as these compounds did not show significant interaction with other nuclear receptors such as the human glucocorticoid, estrogen, vitamin D, or retinoid receptors, although some interaction with the human androgen receptor was noted. nih.gov This specificity highlights the unique fit of the this compound scaffold within the ligand-binding pocket of the progesterone receptor.
Stereochemistry plays a critical role in the biological activity of this compound derivatives, a common phenomenon where different stereoisomers of a chiral molecule exhibit distinct pharmacological properties. uou.ac.innih.gov Studies on this compound monomethyl ether have revealed that its diastereomers possess opposing activities at the human progesterone receptor (hPR). nih.gov
The (3S)-cyclocymopol monomethyl ether acts as a potent agonist, stimulating the receptor with an efficacy similar to progesterone. nih.gov In contrast, the (3R)-cyclocymopol monomethyl ether functions as an antagonist, blocking the effects of progesterone. nih.gov This stark difference in activity between the two diastereomers underscores the importance of the three-dimensional arrangement of atoms for receptor interaction. Both diastereomers were capable of displacing [3H]progesterone from the hPR, indicating they both bind to the receptor, but their differing stereochemistry dictates the subsequent functional response (activation or inhibition). nih.gov
| Compound | Chiral Configuration | Pharmacological Activity | Potency |
|---|---|---|---|
| This compound Monomethyl Ether | (3S) | hPR Agonist | EC₅₀ = 35 ± 2 nM nih.gov |
| This compound Monomethyl Ether | (3R) | hPR Antagonist | IC₅₀ = 549 ± 55 nM nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This computational technique uses molecular descriptors to predict the activity of new molecules. scielo.brnih.gov
Predictive QSAR models have been developed for a series of nonsteroidal derivatives, including this compound monomethyl ether, to understand their binding affinity for the human progesterone receptor subtype A (PR-A). mdpi.comnih.gov These models are built using a training set of compounds to establish the correlation and are then validated using an external test set to assess their predictive power. researchgate.netmdpi.com For the this compound series, consensus QSAR models demonstrated good predictive capability, suggesting their utility in screening new compounds for PR-A binding. mdpi.comnih.gov
| Data Set | Number of Compounds (n) | Predictive R² (R²pred) | R²m |
|---|---|---|---|
| Training Set | 100 | 0.702 | - |
| Test Set | 30 | 0.705 | 0.635 |
| Validation Set | 40 | 0.715 | 0.680 |
The developed QSAR models have successfully correlated several molecular descriptors with the receptor binding affinity of this compound derivatives. mdpi.comnih.gov These descriptors quantify various aspects of a molecule's structure and properties. scirp.org The studies indicate that molecular topology, atomic polarizability, electronegativity, atomic mass, and the van der Waals volume of the ligands significantly influence their binding affinity to the progesterone receptor. mdpi.comnih.gov These findings suggest that the size, shape, and electronic distribution of the molecule are key determinants for effective interaction with the receptor. Furthermore, other modeling studies have highlighted the importance of features like an aromatic ring, hydrogen bond donors, and molecular hydrophobicity for receptor binding. mdpi.comnih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational methods used to predict the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex. slideshare.netnih.govnih.gov For this compound derivatives, docking studies have been instrumental in visualizing and understanding their interaction with the human progesterone receptor A (PR-A). mdpi.comnih.govnih.gov
These studies have utilized the crystal structure of the PR-A ligand-binding domain (PDB code: 2OVH) to simulate the binding of this compound analogs. nih.gov The results of these docking studies corroborate the findings from QSAR and SAR analyses, providing a structural basis for the observed activities. mdpi.comnih.gov They explain the significance of the molecular attributes identified by QSAR in the context of the ligand-receptor interaction within the catalytic cleft of the receptor, highlighting the specific amino acid residues involved in binding. mdpi.comnih.govnih.gov This integrated approach, combining QSAR and molecular docking, provides a robust framework for the rational design of new progesterone receptor modulators based on the this compound scaffold. nih.govresearchgate.net
Pharmacophore Mapping for Receptor Binding Sites
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as a receptor. oncodesign-services.comnih.gov In the study of this compound and its derivatives, receptor-independent pharmacophore modeling has been employed to elucidate the key structural features governing their binding affinity, particularly to the human progesterone receptor (hPR). nih.gov
A study involving this compound monomethyl ether derivatives explored their binding affinity for the hPR-A isoform to generate a pharmacophore map. nih.gov This computational model highlights the critical chemical features necessary for effective receptor binding. The analysis revealed that halogen substituents on the D-ring of the molecular structure are a crucial pharmacophore feature for receptor interaction. nih.gov
The reliability of such receptor-independent pharmacophore models is often validated by examining the binding interactions of the most active ligand within the receptor's active site cavity. nih.gov The pharmacophore mapping outcomes for this compound derivatives were corroborated by Quantitative Structure-Activity Relationship (QSAR) studies. These studies also emphasized the importance of a nitrogen heteroatom in ring A and the influence of a para-substituted 5-aryl moiety, as well as rings B and D, for biological activity. nih.gov
The generated pharmacophore hypothesis, which combines these features, provides a robust model for understanding how these ligands interact with their target receptor. nih.gov For instance, one validated hypothesis achieved a high correlation coefficient (R=0.927), indicating its strong predictive power for the binding affinity of this class of compounds. nih.gov
Ligand-Receptor Interaction Analysis at the Molecular Level
Understanding the interaction between a ligand like this compound and its receptor at the molecular level is fundamental to explaining its biological activity. genextgenomics.com Computational methods such as molecular docking are utilized to simulate and analyze these interactions in detail. nih.govfrontiersin.org These techniques provide insights into the specific binding modes and the key amino acid residues within the receptor's binding site that interact with the ligand. science.gov
For this compound derivatives targeting the human progesterone receptor (hPR), molecular modeling studies have been instrumental. nih.gov These analyses complement pharmacophore mapping by providing a detailed view of the ligand within the receptor's active site. nih.gov The validation of a pharmacophore map is often achieved by confirming that the most active ligands fit well into the active site cavity of the receptor and form meaningful interactions. nih.gov
The structure-activity relationship (SAR) studies, supported by computational analysis, demonstrate that specific structural modifications directly impact the binding affinity. oncodesign-services.com In the case of this compound derivatives, the presence and position of halogen substituents have been identified as critical for receptor binding, a finding that is rationalized through the analysis of ligand-receptor interactions. nih.gov This detailed molecular-level understanding allows researchers to explain why certain structural features, as identified by pharmacophore models, are essential for the compound's biological function. nih.gov
Analytical Methodologies for Cyclocymopol Detection and Quantification
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of cyclocymopol from intricate biological matrices. mt.comnih.gov High-Performance Liquid Chromatography (HPLC) is a principal method employed for this purpose, offering high resolution and sensitivity. mst.or.jpipinnovative.com
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for the quantitative analysis of this compound. mst.or.jpipinnovative.com The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. waters.com For this compound analysis, a reverse-phase HPLC (RP-HPLC) setup is often utilized. In this configuration, a nonpolar stationary phase, such as a C18 column, is paired with a polar mobile phase. nih.gov
A typical HPLC method for this compound might involve:
Column: A reverse-phase C18 column is a common choice for separating moderately polar compounds like this compound. nih.gov
Mobile Phase: A gradient elution system, often a mixture of an aqueous solvent (like water with a modifier such as formic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol), is employed. nih.gov The gradient allows for the efficient elution of compounds with varying polarities.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used to monitor the column effluent. mst.or.jp this compound possesses chromophores that absorb UV light, allowing for its detection and quantification. The selection of an appropriate wavelength is critical for achieving maximum sensitivity. ipinnovative.com
Quantification: For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at known concentrations. mt.com By comparing the peak area of this compound in a sample to the calibration curve, its concentration can be accurately determined. waters.com
| Parameter | Typical Conditions for HPLC Analysis of Similar Compounds |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile and water (often with 0.1% formic acid) nih.gov |
| Elution | Gradient waters.com |
| Flow Rate | 1.0 mL/min nih.gov |
| Detector | DAD or UV-Vis mst.or.jp |
| Injection Volume | 20 µL nih.gov |
This table presents typical parameters that could be adapted for the HPLC analysis of this compound, based on methods for similar compounds.
Spectrometric Techniques for Trace Detection and Identification
Spectrometric methods are indispensable for the structural elucidation and sensitive detection of this compound, especially at trace levels. researchgate.netcdc.gov These techniques provide detailed information about the molecular weight and structure of the compound.
Mass Spectrometry (MS):
Mass spectrometry is a powerful technique for identifying and confirming the presence of this compound. cdc.gov It measures the mass-to-charge ratio of ions, providing a molecular fingerprint of the compound. pacificbiolabs.com When coupled with a chromatographic system like Gas Chromatography (GC) or HPLC, it becomes a highly selective and sensitive analytical tool (GC-MS or LC-MS). chromatographyonline.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization may be necessary to increase their volatility. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. aidic.it GC-MS offers high sensitivity, making it ideal for trace detection. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more direct approach for analyzing non-volatile compounds like this compound. The liquid chromatograph separates the sample components, which are then ionized and analyzed by the mass spectrometer. d-nb.info High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecule, which is crucial for confirming its elemental composition. tandfonline.com For instance, the high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its chemical formula, C16H20Br2O2. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. rsc.orgox.ac.uk It provides detailed information about the carbon-hydrogen framework of the molecule. organicchemistrydata.org Both ¹H NMR and ¹³C NMR are used.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons, the protons of the cyclic ether ring, and the methyl groups. tandfonline.com
¹³C NMR (Carbon-13 NMR): This provides information about the different carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would show signals corresponding to the aromatic carbons, the olefinic carbons, the carbons of the methyl groups, and the oxygenated carbons. researchgate.net
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between different protons and carbons, ultimately leading to the complete structural assignment of this compound. researchgate.net
| Spectrometric Technique | Information Obtained for this compound |
| GC-MS | Molecular weight and fragmentation pattern for identification at trace levels. aidic.itresearchgate.net |
| LC-MS/HR-MS | Precise molecular weight for elemental composition confirmation. d-nb.infotandfonline.com |
| ¹H NMR | Number and environment of hydrogen atoms. tandfonline.com |
| ¹³C NMR | Number and environment of carbon atoms. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms for complete structure elucidation. researchgate.net |
This table summarizes the key information provided by various spectrometric techniques for the analysis of this compound.
Future Directions and Research Perspectives for Cyclocymopol
Exploration of Underexploited Marine Biodiversity for Novel Analogs
The vast and largely untapped biodiversity of the marine environment presents a fertile ground for the discovery of novel analogs of Cyclocymopol. Marine organisms, particularly algae and sponges, are known to produce a plethora of structurally diverse and biologically active secondary metabolites. mdpi.comnih.govnih.gov Future research should focus on systematic screening of different species of marine algae, as well as associated microorganisms, for new this compound-related compounds. This exploration could lead to the identification of analogs with improved efficacy, reduced toxicity, or novel mechanisms of action. The chemical diversity of these natural products, shaped by unique evolutionary pressures in marine ecosystems, offers a significant advantage for identifying lead compounds in drug discovery. nih.gov
Deeper Mechanistic Elucidation of Observed Biological Activities
While extracts of Cymopolia barbata and some of its constituent compounds have demonstrated biological activities such as antimicrobial and anticancer effects, the precise mechanisms of action for this compound are not yet fully understood. nih.govnih.gov Future investigations must delve deeper into the molecular pathways through which this compound exerts its effects. This includes identifying its specific cellular targets and understanding how it modulates key signaling cascades involved in disease progression. Techniques such as molecular docking can be employed to predict the binding of this compound to target proteins, providing insights into its inhibitory potential. nih.govnih.gov A thorough understanding of its mechanism of action is crucial for its development as a therapeutic agent.
Development of Sustainable and Scalable Production Methods (e.g., Biotechnological Approaches)
The reliance on natural sources for the extraction of this compound presents challenges in terms of yield and sustainability. To overcome this, the development of sustainable and scalable production methods is paramount. While a laboratory-scale synthesis of (±)-Cyclocymopol has been achieved, future efforts should focus on optimizing this process for higher efficiency and environmental friendliness. researchgate.net Furthermore, biotechnological approaches, such as heterologous expression in microbial hosts or cultivation of the source alga under controlled bioreactor conditions, should be explored. These methods have the potential to provide a consistent and environmentally conscious supply of this compound for further research and development. nih.gov
Identification of Additional Specific Molecular Targets and Signaling Pathways
Expanding the scope of biological screening for this compound is essential to uncover its full therapeutic potential. Research should aim to identify additional specific molecular targets and signaling pathways that are modulated by this compound. This could involve high-throughput screening against a broad panel of disease-relevant targets, including various enzymes and receptors. ucl.ac.ukteachmephysiology.comlibretexts.orglibretexts.org For instance, investigating its enzyme inhibitory activity beyond currently known targets could reveal novel applications in areas such as inflammation or metabolic disorders. ucl.ac.ukteachmephysiology.comlibretexts.orglibretexts.org Uncovering a wider range of molecular interactions will provide a more comprehensive understanding of its pharmacological profile.
Integration of Advanced Chemoinformatics and Artificial Intelligence in Drug Discovery Initiatives
The integration of advanced chemoinformatics and artificial intelligence (AI) offers a powerful approach to accelerate the drug discovery process for this compound and its analogs. Computational tools can be utilized for virtual screening of compound libraries, prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and the design of novel derivatives with enhanced activity and safety profiles. nih.gov Molecular docking studies, for example, can predict the binding affinity and interaction patterns of this compound with various protein targets, guiding further experimental validation. nih.govnih.gov By leveraging these in silico methods, researchers can prioritize promising candidates and streamline the path from discovery to clinical application. nih.gov
Q & A
Q. What are the established synthetic pathways for Cyclocymopol, and what analytical methods validate its purity and structure?
this compound’s synthesis typically involves multi-step organic reactions, such as cyclization or derivatization of precursor molecules. Key analytical techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight determination, and high-performance liquid chromatography (HPLC) for purity assessment. Experimental protocols must be rigorously documented to ensure reproducibility, including reaction conditions (temperature, catalysts) and purification methods (e.g., column chromatography) .
Q. How is this compound’s molecular structure elucidated, and what challenges arise in distinguishing it from analogs?
Structural elucidation relies on X-ray crystallography for absolute configuration determination, complemented by spectroscopic data (e.g., UV-Vis, IR). Challenges include differentiating stereoisomers or regioisomers, which require advanced techniques like 2D-NMR (COSY, NOESY) or computational modeling to resolve overlapping spectral signals .
Q. What in vitro assays are used to assess this compound’s pharmacological activity, particularly in prostate cancer research?
Standard assays include receptor-binding studies (e.g., androgen receptor antagonism), cell viability assays (MTT/XTT) in prostate cancer cell lines (e.g., LNCaP), and gene expression profiling (qPCR) to evaluate anti-proliferative effects. Dose-response curves and IC50 values are critical for potency comparisons .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
Reaction optimization involves Design of Experiments (DoE) frameworks to test variables like solvent polarity, temperature gradients, or catalyst loading. Statistical tools (e.g., ANOVA) identify significant factors, while green chemistry principles (e.g., microwave-assisted synthesis) may improve efficiency. Process analytical technology (PAT) enables real-time monitoring of reaction intermediates .
Q. What methodologies resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies often stem from differences in cell models (e.g., androgen-sensitive vs. castration-resistant prostate cancer cells) or assay conditions (e.g., serum concentration). Meta-analyses using standardized protocols (e.g., CONSORT guidelines) and orthogonal validation (e.g., siRNA knockdown of targets) can clarify mechanistic inconsistencies .
Q. How are structure-activity relationships (SAR) explored to enhance this compound’s therapeutic efficacy?
SAR studies employ combinatorial chemistry to synthesize derivatives, followed by high-throughput screening (HTS) for activity. Computational tools (e.g., molecular docking, QSAR models) predict binding affinities, while in vivo xenograft models validate pharmacokinetic improvements (e.g., bioavailability, half-life) .
Q. What strategies improve this compound’s bioavailability in preclinical models?
Approaches include formulation optimization (nanoparticle encapsulation, lipid-based carriers) and prodrug design to enhance solubility. Pharmacokinetic studies in rodents measure parameters like Cmax, Tmax, and AUC, while mass spectrometry imaging (MSI) tracks tissue distribution .
Q. How do researchers assess this compound’s off-target toxicity and potential drug-drug interactions?
Toxicity profiling uses in vitro hepatocyte assays (CYP450 inhibition), hERG channel screening for cardiotoxicity, and in vivo repeated-dose toxicity studies. Interaction risks are evaluated via PBPK modeling and co-administration experiments with standard therapies (e.g., docetaxel) .
Q. What experimental designs evaluate this compound’s synergistic effects with existing therapies?
Combination index (CI) calculations (Chou-Talalay method) quantify synergy in cell-based assays. In vivo studies employ orthotopic or metastatic models to test efficacy alongside radiotherapy or immunotherapy, with survival endpoints and biomarker analysis (e.g., PSA levels) .
Q. How are analytical methods validated for this compound quantification in complex biological matrices?
Validation follows ICH guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD/LOQ). LC-MS/MS methods are optimized for matrix effects (e.g., plasma protein binding), with internal standards (e.g., deuterated analogs) ensuring reproducibility .
Methodological Frameworks
- For structural studies : Integrate crystallographic data with DFT calculations to resolve electronic properties impacting reactivity .
- For pharmacological studies : Use PICOT frameworks (Population: cancer cell lines; Intervention: this compound dosage; Comparison: standard drugs; Outcome: apoptosis rates; Time: exposure duration) to standardize research questions .
- For data validation : Apply triangulation via orthogonal assays (e.g., Western blotting alongside transcriptomics) to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
